molecular formula C10H17N3O6S B13757431 Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) CAS No. 63273-74-5

Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1)

Cat. No.: B13757431
CAS No.: 63273-74-5
M. Wt: 307.33 g/mol
InChI Key: RVSORJBNVJNGAW-UHFFFAOYSA-N
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Description

Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) is a guanidine-based compound complexed with sulfuric acid in a 1:1 stoichiometric ratio. Its structure comprises a guanidine moiety attached to a 2-hydroxy-3-phenoxypropyl chain, with the sulfuric acid acting as a counterion. The guanidine group, a strong organic base, is known for its ability to participate in hydrogen bonding and electrostatic interactions, making it biologically relevant in enzyme inhibition and pharmaceutical applications . The phenoxypropyl side chain introduces aromaticity and hydrophobicity, which may influence solubility and binding affinity to biological targets.

Properties

CAS No.

63273-74-5

Molecular Formula

C10H17N3O6S

Molecular Weight

307.33 g/mol

IUPAC Name

2-(2-hydroxy-3-phenoxypropyl)guanidine;sulfuric acid

InChI

InChI=1S/C10H15N3O2.H2O4S/c11-10(12)13-6-8(14)7-15-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,8,14H,6-7H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

RVSORJBNVJNGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine involves multi-step organic synthesis, generally starting from the corresponding amine intermediate, N-(2-hydroxy-3-phenoxypropyl)amine. The key step is the guanylation of this amine to form the guanidine derivative, followed by salt formation with sulfuric acid to yield the final compound in its stable salt form.

Detailed Synthetic Procedure

  • Starting Materials : The primary precursor is N-(2-hydroxy-3-phenoxypropyl)amine, which is reacted with a guanylating agent such as 2-methylpseudothiourea hemisulfate or a related guanidine source.

  • Reaction Medium : The reaction is typically conducted in an inert solvent such as ethanol or water, which facilitates reflux and subsequent purification steps.

  • Reaction Conditions : The mixture is heated to reflux temperature (approximately 78°C for ethanol) and maintained for 2 to 2.5 hours to ensure complete conversion to the guanidine intermediate.

  • Isolation and Purification : After reflux, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the solvent. The crude product, often syrupy, is then recrystallized from water or aqueous ethanol to obtain the crystalline sulfuric acid salt of the guanidine compound.

Salt Formation

The free base guanidine derivative is converted into its sulfuric acid salt by adding an equimolar amount of sulfuric acid to an aqueous solution of the free base. The solution is then concentrated under subatmospheric pressure to remove water, precipitating the crystalline salt.

Reaction Scheme Summary

Step Reactants Conditions Product
1 N-(2-hydroxy-3-phenoxypropyl)amine + guanylating agent (e.g., 2-methylpseudothiourea hemisulfate) Reflux in ethanol for 2-2.5 hours Free base guanidine derivative
2 Free base guanidine derivative + sulfuric acid (1:1 molar ratio) Aqueous solution, room temperature, then concentration under reduced pressure Sulfuric acid salt of N-(2-hydroxy-3-phenoxypropyl)guanidine

Variations and Analogues

Similar synthetic methods have been reported for related compounds where the phenoxy substituent is varied with different chlorinated or methylated phenoxy groups, demonstrating the versatility of this guanylation and salt formation approach.

Data Table: Key Properties and Preparation Parameters

Parameter Details
Molecular Formula C10H17N3O6S
Molecular Weight 307.33 g/mol
CAS Number 63273-74-5
Reaction Solvent Ethanol (reflux), water (recrystallization)
Reaction Temperature Reflux (~78°C for ethanol)
Reaction Time 2 to 2.5 hours
Guanidine Source 2-methylpseudothiourea hemisulfate or equivalent
Salt Formation Acid Sulfuric acid (equimolar)
Product Form Crystalline sulfuric acid salt
Melting Point (example analog) ~182-209°C with decomposition (varies with analogs)

Chemical Reactions Analysis

Types of Reactions

(Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) with structurally or functionally related guanidine-containing compounds, focusing on molecular features, inhibitory activity, and mechanistic insights.

Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity (IC₅₀/Kᵢ) Mechanism of Action
Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) Guanidine + 2-hydroxy-3-phenoxypropyl chain + sulfuric acid counterion Not reported in provided evidence Hypothesized competitive inhibition (guanidine interaction)
10-Methoxy-leonurine (Compound 1) Guanidine + methoxy-substituted benzene ring + hydroxylated side chain IC₅₀: 7.4 ± 0.4 µM; Kᵢ: 4.2 µM Competitive tyrosinase inhibitor
Leonurine (Compound 2) Guanidine + benzene ring + hydroxylated side chain IC₅₀: 12.4 ± 0.8 µM; Kᵢ: 6.8 µM Competitive tyrosinase inhibitor
Ranitidine-related compounds Furanyl groups, dimethylamino, and nitroacetamide/thioethyl chains (e.g., Related Compound B) Not directly comparable (quality control impurities) N/A

Key Observations:

  • Guanidine Group : All compounds share a guanidine moiety, which is critical for binding to enzymatic active sites. In 10-methoxy-leonurine and leonurine, the guanidine group interacts with tyrosinase via hydrogen bonding and electrostatic forces .
  • Side Chain Modifications: The 2-hydroxy-3-phenoxypropyl chain in the target compound introduces a hydroxyl group absent in leonurine derivatives, which could improve solubility or alter binding kinetics.
  • Counterion Effects : The sulfuric acid counterion may enhance stability or modulate solubility compared to neutral guanidine bases like leonurine.

Activity and Mechanism

  • Leonurine and 10-methoxy-leonurine exhibit competitive inhibition with micromolar-range Kᵢ values, driven by guanidine-enzyme interactions .

Biological Activity

Chemical Structure and Properties

Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine is a guanidine derivative with a phenoxypropyl moiety. The presence of the guanidine group suggests potential interactions with various biological targets, including receptors and enzymes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight302.35 g/mol
SolubilitySoluble in water
pHAcidic

Antimicrobial Activity

Research indicates that guanidine derivatives possess significant antimicrobial properties. Compounds similar to Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity.

Case Study: A study on guanidine derivatives showed that modifications in the phenoxy group enhanced antimicrobial efficacy, particularly against Gram-positive bacteria. This suggests that the phenoxypropyl substitution in our compound could enhance its antimicrobial properties.

Anticancer Potential

Guanidine derivatives have been explored for their anticancer properties. For instance, some studies reveal that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Research Finding: A derivative of guanidine was found to inhibit the proliferation of breast cancer cells in vitro by modulating key signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of certain guanidine compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Case Study: In a model of Alzheimer's disease, a related guanidine compound demonstrated a capacity to reduce amyloid-beta accumulation, which is crucial in the pathogenesis of the disease.

The biological activity of Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine may involve several mechanisms:

  • Receptor Modulation: Guanidines can interact with various receptors, potentially influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage, which is a common pathway in many diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1), and how can reaction conditions be systematically optimized?

  • Methodology : Begin with the nucleophilic substitution of 2-hydroxy-3-phenoxypropylamine with cyanamide under alkaline conditions to form the guanidine intermediate. Subsequent protonation with sulfuric acid in a polar solvent (e.g., ethanol/water) yields the 1:1 salt. Optimize parameters like molar ratios (e.g., 1:1.2 guanidine-to-acid), temperature (40–60°C), and reaction time (6–12 hours) via factorial design experiments. Monitor purity using HPLC with a C18 column and UV detection at 210 nm .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm the hydroxy-phenoxypropyl linkage and guanidine protonation. For crystallography, use Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL. In NMR, assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic and aliphatic regions .

Q. What analytical techniques are critical for assessing its thermal stability and decomposition pathways?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) to identify decomposition steps. Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. Use evolved gas analysis (EGA)-FTIR to identify volatile decomposition products (e.g., SO₃, CO₂). Compare with computational thermolysis models (Gaussian 16, B3LYP/6-31G*) .

Advanced Research Questions

Q. How can computational modeling elucidate its molecular interactions in solvent systems or host-guest complexes?

  • Methodology : Employ density functional theory (DFT) at the M06-2X/cc-pVTZ level to calculate electrostatic potential surfaces, highlighting protonation sites and hydrogen-bonding propensity. Conduct molecular dynamics (MD) simulations (GROMACS, OPLS-AA force field) in explicit solvent (water/DMSO) to study solvation dynamics. Use docking studies (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported reactivity or spectroscopic data across studies?

  • Methodology : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use high-resolution mass spectrometry (HRMS-ESI) to verify molecular ion integrity. Cross-validate NMR assignments by spiking with deuterated analogs or using heteronuclear correlation spectroscopy. Publish raw datasets in repositories like Zenodo for transparency .

Q. How can its environmental fate and biodegradation pathways be systematically investigated?

  • Methodology : Conduct OECD 301F biodegradability tests in activated sludge, monitoring CO₂ evolution via respirometry. Use LC-MS/MS to track degradation intermediates (e.g., phenoxypropanol derivatives). Perform ecotoxicity assays (Daphnia magna, EC₅₀) under OECD 202 guidelines. Model environmental partitioning (EPI Suite) to predict bioaccumulation potential .

Q. What advanced spectroscopic techniques can probe its dynamic behavior in solution (e.g., tautomerism or conformational flexibility)?

  • Methodology : Apply variable-temperature NMR (VT-NMR, 25–80°C) to detect tautomeric equilibria. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Conduct time-resolved fluorescence spectroscopy to study excited-state interactions with biomolecules (e.g., serum albumin) .

Methodological Notes

  • Theoretical Frameworks : Link studies to guanidine chemistry (e.g., Brønsted acidity, hydrogen-bond networks) and sulfonic acid salt behavior in non-aqueous media. Reference ligand design principles for coordination chemistry applications .
  • Data Validation : Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like PubChem for spectral data deposition .

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